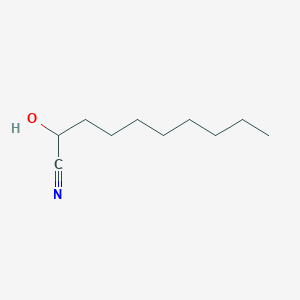

2-Hydroxydecanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

2-hydroxydecanenitrile |

InChI |

InChI=1S/C10H19NO/c1-2-3-4-5-6-7-8-10(12)9-11/h10,12H,2-8H2,1H3 |

InChI Key |

PEZRXEBWVUSWAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C#N)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Hydroxydecanenitrile chemical properties and reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and reactivity of 2-Hydroxydecanenitrile. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document presents information based on established knowledge of analogous long-chain aliphatic α-hydroxynitriles. The experimental protocols described are representative methodologies for the synthesis, purification, and analysis of this class of compounds.

Chemical Properties

This compound, a member of the cyanohydrin family, possesses both a hydroxyl and a nitrile functional group attached to the same carbon atom. Its chemical and physical properties are influenced by these functionalities, contributing to its potential as a versatile intermediate in organic synthesis.

Physicochemical Data

Quantitative data for this compound and a related, well-characterized shorter-chain analogue, 2-hydroxybutanenitrile, are summarized in Table 1 for comparative purposes. The data for this compound are largely predicted due to a lack of experimentally determined values.

| Property | This compound | 2-Hydroxybutanenitrile |

| Molecular Formula | C₁₀H₁₉NO | C₄H₇NO |

| Molecular Weight | 169.26 g/mol | 85.10 g/mol |

| Boiling Point | 290.1 ± 13.0 °C (Predicted) | Not available |

| Melting Point | Not available (likely a low melting solid or oil) | Not available |

| Density | 0.915 ± 0.06 g/cm³ (Predicted) | Not available |

| pKa | 11.36 ± 0.20 (Predicted) | Not available |

| Solubility | Expected to be soluble in organic solvents. | Soluble in water. |

Spectral Data

-

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

A sharp, medium-intensity absorption band around 2250-2200 cm⁻¹ due to the C≡N stretching vibration of the nitrile group.

-

C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

-

C-O stretching vibration around 1100 cm⁻¹.

-

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

A triplet at approximately 0.9 ppm corresponding to the terminal methyl group (CH₃) of the octyl chain.

-

A multiplet between 1.2-1.6 ppm representing the methylene groups (CH₂) of the octyl chain.

-

A multiplet around 1.8-2.0 ppm for the methylene group adjacent to the chiral center.

-

A triplet or doublet of doublets around 4.5 ppm for the methine proton (CH) attached to both the hydroxyl and nitrile groups.

-

A broad singlet for the hydroxyl proton (OH), the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

A peak for the nitrile carbon (C≡N) in the region of 115-125 ppm.

-

A peak for the carbon bearing the hydroxyl and nitrile groups (CH-OH) around 60-70 ppm.

-

A series of peaks between 14-40 ppm corresponding to the carbons of the octyl chain.

-

Reactivity and Stability

This compound is expected to be stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area away from incompatible materials.

Hazardous Reactions

This compound is anticipated to be incompatible with strong oxidizing agents and strong bases. Contact with strong bases can catalyze the reverse reaction, leading to the release of highly toxic hydrogen cyanide gas.

Hazardous Decomposition Products

Upon combustion, this compound may produce hazardous decomposition products including nitrogen oxides (NOx) and carbon monoxide (CO).

Typical Chemical Reactivity

The bifunctional nature of this compound allows for a range of chemical transformations:

-

Hydrolysis of the Nitrile Group: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-hydroxydecanoic acid) or a carboxylate salt, respectively.

-

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yielding a 2-amino-1-decanol.[3][4][5][6]

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions such as esterification or etherification.

Experimental Protocols

The following are detailed, representative methodologies for the synthesis, purification, and analysis of long-chain aliphatic α-hydroxynitriles like this compound.

Synthesis of this compound

This protocol describes the synthesis via the addition of cyanide to decanal.

Materials:

-

Decanal

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, a solution of sodium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

-

Decanal (1.0 equivalent) is dissolved in a suitable organic solvent, such as diethyl ether, and placed in the addition funnel.

-

A solution of acetic acid (1.1 equivalents) in water is slowly added to the cooled cyanide solution with vigorous stirring.

-

The decanal solution is then added dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with saturated aqueous NaHCO₃ solution, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexanes

-

Ethyl acetate

Procedure:

-

A slurry of silica gel in hexanes is packed into a chromatography column.

-

The crude this compound is dissolved in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexanes) and loaded onto the column.

-

The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

This is a representative method for the analysis of α-hydroxynitriles.[7][8][9][10][11]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector at 210 nm (as the nitrile and hydroxyl groups have weak chromophores, detection at low wavelengths is necessary).

-

Sample Preparation: The sample is dissolved in the initial mobile phase composition.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the hydroxyl group, derivatization is often required for GC-MS analysis of cyanohydrins.[12][13][14][15][16]

-

Derivatization (Silylation):

-

A small amount of the sample (e.g., 1 mg) is dissolved in a suitable solvent (e.g., pyridine or acetonitrile).

-

A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added.

-

The mixture is heated at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) ether derivative.

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Biological Activity

The biological activity of this compound has not been extensively studied. However, aliphatic nitriles and cyanohydrins are known to have toxicological properties.[17][18] The toxicity is often associated with the potential to release cyanide, a potent inhibitor of cellular respiration.[17] Therefore, this compound should be handled with appropriate safety precautions in a laboratory setting.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and its primary chemical transformations.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benthamopen.com [benthamopen.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. sensitive hplc-uv method: Topics by Science.gov [science.gov]

- 8. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. google.com [google.com]

- 16. Determination of cyanide in blood by GC-MS using a new high selectivity derivatization reagent 1,2,3,3-tetramethyl-3H-indolium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Synthesis of 2-Hydroxydecanenitrile from Decanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxydecanenitrile, a cyanohydrin derived from decanal. Cyanohydrins are valuable intermediates in organic synthesis, serving as precursors to α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols, which are key structural motifs in many pharmaceutical compounds. This document details the core chemical principles, experimental methodologies, and reaction mechanisms involved in the preparation of this compound.

Introduction

The synthesis of this compound from decanal is a classic example of nucleophilic addition to a carbonyl group. The reaction, known as cyanohydrin formation, involves the addition of a cyanide nucleophile to the electrophilic carbonyl carbon of decanal. This process is typically catalyzed by a base, which enhances the nucleophilicity of the cyanide source.

The general reaction is as follows:

Decanal + Cyanide Source --(Base Catalyst)--> this compound

This guide will focus on a common and effective method for this transformation, utilizing sodium cyanide as the cyanide source with an in-situ generation of hydrocyanic acid (HCN).

Reaction Mechanism and Workflow

The formation of this compound proceeds through a two-step nucleophilic addition mechanism. The process is initiated by the attack of the cyanide ion on the carbonyl carbon of decanal, followed by protonation of the resulting alkoxide intermediate.

Signaling Pathway (Reaction Mechanism)

Caption: Reaction mechanism for the synthesis of this compound from decanal.

Experimental Workflow

The experimental procedure involves the careful addition of reagents, control of reaction temperature, and subsequent workup and purification of the product.

Enantioselective Synthesis of (R)-2-Hydroxydecanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Hydroxydecanenitrile is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereoselective synthesis is of significant interest, and both enzymatic and chemo-catalytic methods have been explored to achieve high enantiopurity. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (R)-2-Hydroxydecanenitrile, presenting detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in this field. While the enzymatic approach using hydroxynitrile lyases offers a green and direct route, challenges in achieving high enantioselectivity for long-chain aliphatic aldehydes like decanal have been noted. Chemo-catalytic methods, particularly those employing titanium-based catalysts, present a promising alternative with the potential for high enantiomeric excess. This document aims to serve as a comprehensive resource for the development and optimization of synthetic routes to (R)-2-Hydroxydecanenitrile.

Introduction

Chiral α-hydroxynitriles, also known as cyanohydrins, are versatile intermediates in organic synthesis, readily convertible to other important functional groups such as α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols. The enantioselective synthesis of these compounds is a key step in the production of enantiomerically pure pharmaceuticals and other fine chemicals. (R)-2-Hydroxydecanenitrile, with its ten-carbon aliphatic chain, presents a specific synthetic challenge due to the steric and electronic properties of the long alkyl group. This guide details the primary strategies for its enantioselective synthesis, focusing on enzymatic catalysis and chemo-catalysis.

Enzymatic Synthesis using Hydroxynitrile Lyase (HNL)

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones. (R)-selective HNLs are particularly useful for the synthesis of (R)-cyanohydrins. The use of HNLs is an attractive approach due to the mild reaction conditions, high catalytic efficiency, and environmentally benign nature of biocatalysis.

Reaction Pathway

The enzymatic synthesis involves the direct addition of HCN, often generated in situ from a cyanide source like potassium cyanide (KCN) or acetone cyanohydrin, to decanal, catalyzed by an (R)-selective HNL.

Caption: Enzymatic synthesis of (R)-2-Hydroxydecanenitrile.

Experimental Data

The enantioselectivity of HNL-catalyzed hydrocyanation of aliphatic aldehydes is known to be dependent on the chain length of the substrate. Research has shown a decrease in enantiomeric excess (e.e.) with increasing chain length when using Prunus mume HNL (PmHNL).

| Aldehyde | Enzyme | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |

| Propanal | PmHNL | >99 (R) | 85 | [1] |

| Hexanal | PmHNL | 98 (R) | 82 | [1] |

| Decanal | PmHNL | 12 (R) | 75 | [1] |

Detailed Experimental Protocol (Representative)

This protocol is based on general procedures for HNL-catalyzed synthesis in a biphasic system and may require optimization for decanal.

Materials:

-

Decanal

-

Potassium cyanide (KCN)

-

Citrate buffer (0.1 M, pH 4.0)

-

Methyl tert-butyl ether (MTBE)

-

(R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus - PaHNL, or a commercial preparation)

-

Sodium sulfate (anhydrous)

-

Celite

Procedure:

-

Enzyme Immobilization (Optional but Recommended): To a suspension of Celite in a minimal amount of citrate buffer, add the HNL solution. Gently remove the solvent under reduced pressure to obtain a free-flowing powder of the immobilized enzyme.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve decanal (1 mmol) in MTBE (10 mL).

-

In a separate vessel, prepare an aqueous solution of KCN (2 mmol) in citrate buffer (5 mL).

-

Reaction Execution: Add the aqueous KCN solution to the organic solution of decanal. To this biphasic mixture, add the immobilized HNL (or a specified amount of free enzyme).

-

Seal the flask and stir the mixture vigorously at a controlled temperature (e.g., 4 °C) to ensure efficient mixing of the two phases.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots from the organic phase at regular intervals and analyzing them by chiral gas chromatography (GC).

-

Work-up: Once the reaction has reached the desired conversion, stop the stirring and separate the organic layer.

-

Extract the aqueous layer with MTBE (2 x 10 mL).

-

Combine the organic layers and wash with brine (1 x 10 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-Hydroxydecanenitrile.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Chemo-Catalytic Synthesis

Chemo-catalytic methods offer an alternative to enzymatic synthesis and can provide high enantioselectivity. Catalytic systems based on titanium have shown considerable promise for the asymmetric cyanation of aldehydes.

Reaction Pathway

This approach typically involves a chiral catalyst, a cyanide source (e.g., trimethylsilyl cyanide - TMSCN), and the aldehyde substrate. The chiral catalyst coordinates to the aldehyde, facilitating a stereoselective attack by the cyanide nucleophile.

References

Enantioselective Synthesis of (S)-2-Hydroxydecanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (S)-2-hydroxydecanenitrile, a valuable chiral building block in the development of various pharmaceutical and fine chemical products. The primary focus of this document is the biocatalytic approach utilizing (S)-hydroxynitrile lyases ((S)-HNLs), which offer high enantioselectivity and operate under mild reaction conditions.

Introduction

(S)-2-Hydroxydecanenitrile is a chiral cyanohydrin that serves as a versatile intermediate for the synthesis of enantiomerically pure α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols. The asymmetric addition of a cyanide group to the prochiral carbonyl of decanal is a key step in its synthesis. While chemical methods exist, enzymatic synthesis using (S)-hydroxynitrile lyases has emerged as a superior strategy due to its high stereoselectivity, operational simplicity, and environmentally benign nature.[1] (S)-HNLs, such as those derived from Hevea brasiliensis (HbHNL) and Manihot esculenta (MeHNL), are highly effective catalysts for this transformation.[2][3]

Data Presentation: Representative Reaction Parameters

The following table summarizes representative quantitative data for the enantioselective synthesis of (S)-2-hydroxydecanenitrile using an (S)-hydroxynitrile lyase. These parameters are based on typical conditions reported for the synthesis of similar long-chain aliphatic cyanohydrins and serve as a starting point for process optimization.

| Parameter | Value/Range | Notes |

| Enzyme | Recombinant (S)-Hydroxynitrile Lyase from Hevea brasiliensis (HbHNL) or Manihot esculenta (MeHNL) | Both enzymes are known to accept aliphatic aldehydes as substrates.[2] |

| Substrate | Decanal | |

| Cyanide Source | Hydrogen Cyanide (HCN) or Acetone Cyanohydrin (as a transcyanation agent) | Gaseous HCN or in situ generation from acetone cyanohydrin can be used. |

| Solvent System | Biphasic: Organic solvent/Aqueous buffer | Diisopropyl ether or methyl tert-butyl ether are common organic phases. |

| Aqueous Buffer | Citrate or Acetate buffer | Typically in the pH range of 4.0-5.5 to suppress the non-enzymatic background reaction. |

| Temperature | 20-30 °C | |

| Reaction Time | 2-24 hours | Monitoring of the reaction progress by GC or HPLC is recommended. |

| Catalyst Loading | 1000-5000 U per mmol of substrate | Enzyme activity units (U) should be determined for the specific enzyme batch. |

| Expected Yield | > 90% | Yields are highly dependent on reaction conditions and enzyme stability. |

| Expected Enantiomeric Excess (ee) | > 95% | (S)-HNLs generally exhibit excellent enantioselectivity for aliphatic aldehydes. |

Experimental Protocols

This section provides a detailed, representative methodology for the synthesis of (S)-2-hydroxydecanenitrile based on established procedures for HNL-catalyzed reactions.

Materials:

-

Recombinant (S)-Hydroxynitrile Lyase (e.g., from Hevea brasiliensis)

-

Decanal (≥98%)

-

Acetone cyanohydrin (≥98%)

-

Diisopropyl ether (anhydrous)

-

Citric acid

-

Sodium citrate dihydrate

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and equipment (magnetic stirrer, pH meter, separatory funnel, rotary evaporator)

Procedure:

-

Buffer Preparation: Prepare a 0.1 M citrate buffer solution by dissolving the appropriate amounts of citric acid and sodium citrate dihydrate in deionized water. Adjust the pH to 4.5 using a pH meter.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 20 mL of the 0.1 M citrate buffer (pH 4.5) and 20 mL of diisopropyl ether.

-

Enzyme Addition: Add the (S)-hydroxynitrile lyase solution (e.g., 5000 U) to the aqueous phase of the biphasic system and stir gently for 5 minutes to ensure proper mixing.

-

Substrate Addition: Add decanal (e.g., 10 mmol, 1.56 g) to the reaction mixture.

-

Initiation of Reaction: Start the reaction by the dropwise addition of acetone cyanohydrin (e.g., 15 mmol, 1.28 g) over a period of 30 minutes.

-

Reaction Monitoring: Maintain the reaction mixture at 25 °C with vigorous stirring to ensure efficient mixing of the two phases. Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by gas chromatography (GC) using a chiral column to determine the conversion and enantiomeric excess.

-

Work-up: Upon completion of the reaction (as determined by GC analysis), stop the stirring and allow the phases to separate.

-

Extraction: Separate the organic layer. Extract the aqueous layer with diisopropyl ether (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-2-hydroxydecanenitrile.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the biocatalytic synthesis of (S)-2-Hydroxydecanenitrile.

Catalytic Cycle of (S)-Hydroxynitrile Lyase

Caption: Generalized catalytic cycle of an (S)-hydroxynitrile lyase.

References

Biocatalytic synthesis of 2-Hydroxydecanenitrile using hydroxynitrile lyase

Abstract

This technical guide provides an in-depth overview of the biocatalytic synthesis of 2-hydroxydecanenitrile, a valuable chiral intermediate in the pharmaceutical and fine chemical industries. The guide focuses on the application of hydroxynitrile lyases (HNLs) for the asymmetric addition of a cyanide group to decanal. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic workflow. The document emphasizes the use of HNLs from various sources, including Prunus mume (PmHNL) and Manihot esculenta (MeHNL), and discusses key reaction parameters, enzyme immobilization techniques, and analytical methods for product quantification and enantiomeric excess determination.

Introduction

The enantioselective synthesis of cyanohydrins is a cornerstone of modern organic chemistry, providing access to a wide array of chiral building blocks.[1][2] Hydroxynitrile lyases (HNLs) have emerged as powerful biocatalysts for this transformation, facilitating the stereoselective addition of hydrogen cyanide (HCN) to aldehydes and ketones.[3][4] This process offers a green and efficient alternative to traditional chemical methods, often operating under mild reaction conditions with high enantioselectivity.[5]

This compound is a chiral aliphatic cyanohydrin with significant potential as a precursor for the synthesis of bioactive molecules. Its synthesis via HNL-catalyzed hydrocyanation of decanal presents an attractive route to obtaining this compound in high optical purity. This guide will explore the practical aspects of this biocatalytic reaction, providing the necessary information to implement and optimize the synthesis in a laboratory setting.

The Biocatalyst: Hydroxynitrile Lyase (HNL)

HNLs are a diverse group of enzymes found predominantly in plants, where they play a role in defense mechanisms by releasing toxic HCN from cyanogenic glycosides.[6] For synthetic purposes, HNLs are classified based on their stereoselectivity, yielding either (R)- or (S)-cyanohydrins. Commonly used HNLs for the synthesis of aliphatic cyanohydrins include those from Manihot esculenta (MeHNL), which is (S)-selective, and Prunus species, such as Prunus mume (PmHNL), which are typically (R)-selective.[6][7]

The substrate scope of HNLs can vary significantly, with many exhibiting a preference for aromatic aldehydes.[4] However, several HNLs have been identified and engineered to efficiently convert aliphatic aldehydes, making the synthesis of compounds like this compound feasible.[8]

Enzyme Immobilization

To enhance stability, reusability, and ease of separation, HNLs are often immobilized on solid supports.[1] Immobilization can also influence the enzyme's activity and selectivity. Common immobilization techniques include:

-

Adsorption: Non-covalent binding to a carrier.

-

Covalent Bonding: Formation of a stable covalent bond between the enzyme and the support.

-

Encapsulation: Entrapment of the enzyme within a porous matrix, such as a sol-gel.[1]

-

Cross-Linked Enzyme Aggregates (CLEAs): Carrier-free immobilization achieved by cross-linking the enzyme molecules.[9]

The choice of immobilization method can significantly impact the overall efficiency of the biocatalytic process.

Biocatalytic Synthesis of this compound: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HNL-catalyzed synthesis of this compound.

References

- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 2. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Progress in Stereoselective Construction of C–C Bonds Enabled by Aldolases and Hydroxynitrile Lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-hydroxynitrile lyase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pu-toyama.ac.jp [pu-toyama.ac.jp]

- 9. researchgate.net [researchgate.net]

Physical properties of 2-Hydroxydecanenitrile (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Hydroxydecanenitrile, including its melting point, boiling point, and solubility. Due to the limited availability of experimental data for this specific compound, this guide leverages data from homologous shorter-chain 2-hydroxynitriles to predict its properties. Furthermore, detailed experimental protocols for the determination of these key physical characteristics are provided.

Predicted Physical Properties of this compound

The physical properties of this compound are influenced by its molecular structure, which includes a ten-carbon chain, a hydroxyl group (-OH), and a nitrile group (-CN). The long carbon chain suggests it will be a waxy solid or a liquid at room temperature. The presence of the polar hydroxyl and nitrile groups allows for hydrogen bonding and dipole-dipole interactions, which are expected to result in a relatively high boiling point and some solubility in polar solvents.

Based on the trends observed in the homologous series of 2-hydroxynitriles, the following properties for this compound are predicted:

| Physical Property | Predicted Value/Characteristic | Rationale |

| Melting Point | Expected to be a low-melting solid | As the carbon chain length increases in a homologous series, the van der Waals forces become stronger, generally leading to a higher melting point. Given that shorter-chain 2-hydroxynitriles are liquids or low-melting solids at room temperature, this compound is likely to be a solid with a melting point above room temperature. |

| Boiling Point | Expected to be significantly higher than shorter-chain analogs | Boiling points in a homologous series increase with increasing molecular weight due to stronger intermolecular forces. The presence of a hydroxyl group allows for hydrogen bonding, which significantly elevates the boiling point. |

| Solubility in Water | Low to negligible | While the hydroxyl and nitrile groups can form hydrogen bonds with water, the long, nonpolar ten-carbon chain is the dominant feature, leading to poor water solubility. Solubility in water decreases as the carbon chain length increases in a homologous series. |

| Solubility in Organic Solvents | Soluble in polar organic solvents | Expected to be soluble in alcohols, ethers, and other polar organic solvents due to the presence of the polar functional groups. Solubility in nonpolar solvents like petroleum ether is expected to be limited. |

Data from Homologous 2-Hydroxynitriles

The following table summarizes the available physical property data for shorter-chain 2-hydroxynitriles, which informs the predictions for this compound.

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| 2-Hydroxybutanenitrile | C₄H₇NO | Not available | 179 | Soluble |

| 2-Hydroxyisobutyronitrile | C₄H₇NO | -19 | 82 (at 23 mmHg) | Soluble |

| 2-Hydroxyhexanenitrile | C₆H₁₁NO | Not available | Not available | Not available |

| 2-Hydroxy-3-methylbutanenitrile | C₅H₉NO | Not available | Not available | Water-soluble[1] |

Experimental Protocols

Detailed methodologies for the determination of the physical properties of this compound are outlined below.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This is a key indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with oil or a modern digital melting point apparatus.

-

Heating: The apparatus is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, with the bulb of the thermometer level with the liquid. The assembly is then heated in a suitable heating bath (e.g., an oil bath or a heating block).

-

Heating and Observation: The bath is heated gently. As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary.

-

Recording the Boiling Point: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility tests provide information about the polarity of a compound and the presence of acidic or basic functional groups.

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg for a solid or 2-3 drops for a liquid) is placed in a small test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 0.5 mL of water) is added to the test tube.

-

Observation: The mixture is agitated vigorously. The compound is classified as "soluble" if it forms a homogeneous solution, and "insoluble" if a separate phase remains.

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarity, such as:

-

Water (to assess polarity and hydrogen bonding capability)

-

5% Sodium Hydroxide (to test for acidic functional groups)

-

5% Hydrochloric Acid (to test for basic functional groups)

-

Polar organic solvents (e.g., ethanol, acetone)

-

Nonpolar organic solvents (e.g., hexane, toluene)

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for characterizing an unknown organic compound, such as this compound, by determining its key physical properties.

References

Stability and Degradation Pathways of 2-Hydroxydecanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-Hydroxydecanenitrile, a long-chain aliphatic cyanohydrin. Due to the limited availability of data specific to this compound, this guide draws upon established knowledge of the stability and degradation of analogous aliphatic cyanohydrins. The information presented herein is intended to inform research, development, and handling protocols for this compound.

Core Concepts: Stability of this compound

The stability of this compound is influenced by several factors, primarily temperature, pH, and the presence of catalytic agents such as acids, bases, or enzymes. As a cyanohydrin, it exists in equilibrium with its corresponding aldehyde (decanal) and hydrogen cyanide. This equilibrium is a critical consideration in its handling and analysis.

Thermal Stability

Cyanohydrins are known to be thermally labile.[1] Elevated temperatures can shift the equilibrium towards the starting aldehyde and hydrogen cyanide, leading to decomposition. This is a significant consideration for analytical techniques like Gas Chromatography (GC), where high inlet temperatures can cause the breakdown of the molecule, leading to inaccurate analyses.[2] For this reason, analytical methods that do not involve high temperatures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are recommended for the analysis of this compound.[2]

pH-Dependent Stability

Table 1: Anticipated pH-Dependent Stability of this compound (Qualitative)

| pH Range | Expected Stability | Primary Degradation Pathway |

| < 4 | Relatively Stable | Slow acid-catalyzed hydrolysis |

| 4 - 6 | Moderately Stable | Slow hydrolysis |

| > 7 | Unstable | Reversion to decanal and cyanide |

Degradation Pathways of this compound

The degradation of this compound can proceed through several pathways, including chemical hydrolysis and enzymatic degradation. These pathways ultimately lead to the formation of more stable compounds.

Chemical Degradation: Hydrolysis

Under both acidic and basic conditions, the nitrile group of this compound can undergo hydrolysis. This reaction typically proceeds in a stepwise manner, first forming an amide intermediate (2-hydroxydecanamide), which is then further hydrolyzed to the corresponding carboxylic acid (2-hydroxydecanoic acid) and ammonia.[4][5][6] The reaction with water alone is generally very slow, but it is significantly accelerated by the presence of acids or bases and often requires heating.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. On the thermal degradation of anthocyanidins: cyanidin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Cyanide - Wikipedia [en.wikipedia.org]

- 7. chromatographyonline.com [chromatographyonline.com]

2-Hydroxydecanenitrile: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyanohydrins are a critical class of molecules in organic synthesis, serving as versatile precursors to a wide array of valuable chiral building blocks such as α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones.[1][2] Among these, 2-hydroxydecanenitrile stands out as a key intermediate in the synthesis of complex bioactive molecules, including pharmaceuticals and pheromones. Its bifunctional nature, possessing both a hydroxyl and a nitrile group on a stereogenic center, allows for diverse chemical transformations, making it a highly sought-after synthon in the construction of enantiomerically pure compounds.[3] This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on enantioselective methodologies.

Synthesis of this compound

The synthesis of this compound can be achieved through both racemic and enantioselective routes. The choice of method depends on the desired stereochemical outcome and the specific requirements of the subsequent synthetic steps.

Racemic Synthesis

A straightforward method for the preparation of racemic this compound involves the reaction of decanal with a cyanide source, such as potassium cyanide (KCN), in the presence of an acid or a base.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

-

Decanal

-

Potassium cyanide (KCN)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, a solution of sodium bisulfite in water is prepared and cooled in an ice bath.

-

Decanal is added dropwise to the stirred sodium bisulfite solution, forming the bisulfite adduct.

-

A solution of potassium cyanide in water is then added slowly to the reaction mixture.

-

The reaction is stirred at room temperature for several hours to allow for the formation of the cyanohydrin.

-

The reaction mixture is then acidified with dilute hydrochloric acid.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation or chromatography.

Enantioselective Synthesis using Hydroxynitrile Lyases

For the synthesis of enantiomerically pure this compound, the use of hydroxynitrile lyases (HNLs) is the method of choice.[4][5] These enzymes catalyze the asymmetric addition of cyanide to aldehydes, affording cyanohydrins with high enantiomeric excess (ee). Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of this compound.[1]

Experimental Protocol: (R)-Hydroxynitrile Lyase-Catalyzed Synthesis of (R)-2-Hydroxydecanenitrile

Materials:

-

Decanal

-

(R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus)

-

Potassium cyanide (KCN) or acetone cyanohydrin

-

Citrate buffer (pH 4.5)

-

Methyl tert-butyl ether (MTBE)

-

Celite

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The (R)-hydroxynitrile lyase is immobilized on a solid support such as Celite.

-

In a reaction vessel, decanal is dissolved in an organic solvent like methyl tert-butyl ether.

-

A citrate buffer solution containing the cyanide source (KCN or acetone cyanohydrin) is added.

-

The immobilized enzyme is added to the biphasic mixture.

-

The reaction is stirred at a controlled temperature (e.g., 25°C) and the progress is monitored by techniques like gas chromatography (GC).

-

Upon completion, the enzyme is filtered off and the aqueous layer is separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield (R)-2-hydroxydecanenitrile. The enantiomeric excess is determined by chiral GC analysis.

Characterization and Data Presentation

The synthesized this compound should be thoroughly characterized to confirm its structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO |

| Molecular Weight | 169.26 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

Spectroscopic Data (Predicted)

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 4.5-4.6 (t, 1H, CH-OH), 2.5-3.5 (br s, 1H, OH), 1.8-2.0 (m, 2H, CH₂-CH(OH)CN), 1.2-1.6 (m, 12H, (CH₂)₆), 0.8-0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 120-122 (CN), 60-65 (CH-OH), 35-40 (CH₂-CH(OH)CN), 22-32 (aliphatic CH₂), 14.1 (CH₃) |

| IR (neat) | ν 3400-3500 (br, O-H), 2920-2960 (C-H), 2240-2260 (C≡N), 1050-1150 (C-O) cm⁻¹ |

| Mass Spec (EI) | m/z 169 (M⁺), 152 (M⁺ - OH), 142 (M⁺ - HCN) |

Applications in Organic Synthesis

Enantiomerically pure this compound is a valuable chiral building block for the synthesis of various biologically active molecules.

Synthesis of α-Hydroxydecanoic Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to afford the corresponding α-hydroxycarboxylic acid.

References

- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. gcms.cz [gcms.cz]

- 4. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Gram-Scale Synthesis of 2-Hydroxydecanenitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxydecanenitrile, also known as decanal cyanohydrin, is a valuable bifunctional molecule containing both a hydroxyl and a nitrile group. This structure makes it a useful intermediate in organic synthesis, particularly for the preparation of α-hydroxy acids, α-amino acids, and other biologically relevant compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can undergo various transformations, making it a versatile building block in medicinal chemistry and drug development. This document provides a detailed protocol for the gram-scale synthesis of this compound from decanal.

Experimental Protocol

This protocol describes the synthesis of this compound via the nucleophilic addition of a cyanide ion to decanal. The reaction generates hydrogen cyanide in situ from potassium cyanide and a weak acid, which then reacts with the aldehyde.[1] Due to the high toxicity of potassium cyanide and the hydrogen cyanide gas produced, this procedure must be performed by trained personnel in a well-ventilated fume hood with strict adherence to all safety precautions.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Decanal | 156.27 | 5.00 g (5.78 mL) | 32.0 |

| Potassium Cyanide (KCN) | 65.12 | 2.50 g | 38.4 |

| Acetic Acid (glacial) | 60.05 | 2.31 g (2.20 mL) | 38.4 |

| Diethyl Ether | 74.12 | ~200 mL | - |

| Saturated aq. NaHCO₃ | - | ~100 mL | - |

| Brine (Saturated aq. NaCl) | - | ~50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |

| Silica Gel (for column) | - | As needed | - |

| Hexane/Ethyl Acetate | - | As needed | - |

Equipment:

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

-

Personal Protective Equipment (lab coat, safety goggles, nitrile gloves)

Procedure:

-

Reaction Setup:

-

To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add decanal (5.00 g, 32.0 mmol) and diethyl ether (50 mL).

-

In a separate beaker, prepare a solution of potassium cyanide (2.50 g, 38.4 mmol) in 25 mL of deionized water.

-

Cool the flask containing the decanal solution to 0 °C using an ice-water bath.

-

-

Reaction Execution:

-

Slowly add the aqueous solution of potassium cyanide to the stirred solution of decanal in the flask.

-

Prepare a solution of glacial acetic acid (2.20 mL, 38.4 mmol) in 25 mL of diethyl ether and place it in the dropping funnel.

-

Add the acetic acid solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (Caution: potential gas evolution), and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by flash column chromatography on silica gel.

-

Elute with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to isolate the pure product.

-

Combine the fractions containing the product and remove the solvent under reduced pressure to yield pure this compound as a colorless to pale yellow oil.

-

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

| Parameter | Value |

| Starting Material | Decanal |

| Product | This compound |

| Molecular Formula | C₁₀H₁₉NO |

| Molecular Weight ( g/mol ) | 169.26 |

| Theoretical Yield (g) | 5.42 |

| Actual Yield (g) | 4.55 |

| Yield (%) | 84% |

| Physical Appearance | Pale yellow oil |

Table 2: Characterization Data (Expected)

| Analysis | Expected Result |

| ¹H NMR (CDCl₃) | δ 4.50 (t, 1H), 1.90-1.70 (m, 2H), 1.60-1.20 (m, 12H), 0.88 (t, 3H) ppm. |

| ¹³C NMR (CDCl₃) | δ 120.1 (CN), 62.5 (CH-OH), 34.0, 31.8, 29.3, 29.2, 29.1, 24.5, 22.6, 14.1 ppm. |

| IR (neat) | ν 3400 (br, O-H), 2925, 2855 (C-H), 2245 (w, C≡N) cm⁻¹. |

| Mass Spec (EI) | m/z (relative intensity): 169 [M⁺] (low or absent), 154, 140, 126, 112, 98, 84, 70, 56. |

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Chiral Resolution of Racemic 2-Hydroxydecanenitrile by High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the enantioselective separation of racemic 2-hydroxydecanenitrile using chiral High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a chiral molecule with a stereocenter at the C-2 position. The separation and quantification of its enantiomers are crucial in pharmaceutical development and asymmetric synthesis, as individual enantiomers can exhibit different pharmacological and toxicological properties. This application note describes a robust and reproducible normal-phase HPLC method for the baseline resolution of (R)- and (S)-2-hydroxydecanenitrile. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is effective for the separation of a wide range of racemates, including those containing hydroxyl and nitrile functional groups.

Quantitative Data Summary

The following table summarizes the representative chromatographic results obtained for the chiral separation of this compound under the optimized conditions. The data presented is a representative example to illustrate the method's performance, as specific experimental data for this compound is not widely published.

| Parameter | (R)-2-Hydroxydecanenitrile | (S)-2-Hydroxydecanenitrile |

| Retention Time (t_R) | 8.52 min | 10.15 min |

| Resolution (R_s) | \multicolumn{2}{ | c |

| Capacity Factor (k') | 3.26 | 4.08 |

| Selectivity Factor (α) | \multicolumn{2}{ | c |

| Enantiomeric Excess (e.e.) | \multicolumn{2}{ | c |

Experimental Protocol

This section details the methodology for the chiral resolution of racemic this compound.

3.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

-

Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).

-

Solvents: HPLC-grade n-hexane and isopropanol.

-

Sample: Racemic this compound standard.

3.2. Chromatographic Conditions

-

Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Run Time: 15 minutes.

3.3. Standard and Sample Preparation

-

Mobile Phase Preparation:

-

Measure 900 mL of HPLC-grade n-hexane and 100 mL of HPLC-grade isopropanol.

-

Mix the solvents thoroughly.

-

Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser before use.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in isopropanol.

-

From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.

-

Filter the working standard solution through a 0.45 µm syringe filter before injection.

-

3.4. HPLC Analysis Procedure

-

System Equilibration:

-

Purge the HPLC system with the mobile phase.

-

Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

-

-

Injection and Data Acquisition:

-

Inject 10 µL of the prepared standard solution.

-

Start the chromatographic run and acquire data for 15 minutes.

-

Identify the peaks for the two enantiomers based on their retention times.

-

-

Data Analysis:

-

Integrate the peak areas for each enantiomer.

-

Calculate the resolution (R_s) between the two enantiomeric peaks.

-

For enantiomeric purity analysis, calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the chiral resolution of this compound by HPLC.

Caption: Workflow for the chiral HPLC resolution of this compound.

Application Note: Derivatization of 2-Hydroxydecanenitrile for Enhanced Gas Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the derivatization of 2-hydroxydecanenitrile, a chiral hydroxynitrile, to improve its volatility and thermal stability for gas chromatography (GC) analysis. Due to the presence of a polar hydroxyl group and the inherent instability of cyanohydrins at elevated temperatures, direct GC analysis of this compound is challenging. Derivatization via silylation or acylation of the hydroxyl group is essential for accurate and reproducible quantitative analysis. This document outlines step-by-step procedures for both derivatization techniques, along with recommended GC-FID and GC-MS parameters for the analysis of the resulting derivatives. Additionally, considerations for the chiral separation of this compound enantiomers are discussed.

Introduction

This compound is a bifunctional molecule containing both a hydroxyl and a nitrile group, with a chiral center at the carbon bearing the hydroxyl and nitrile substituents. Its analysis is relevant in various fields, including organic synthesis and as an intermediate in the development of pharmaceutical compounds. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, direct GC analysis of this compound can lead to poor peak shape, thermal degradation, and inaccurate quantification due to the polar hydroxyl group.

Derivatization is a chemical modification technique used to convert an analyte into a more volatile and thermally stable derivative, making it more amenable to GC analysis. This application note details two common and effective derivatization methods for the hydroxyl group of this compound:

-

Silylation: Replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

-

Acylation: Conversion of the hydroxyl group into an ester.

These derivatization procedures significantly improve chromatographic performance, leading to sharper peaks, increased sensitivity, and more reliable quantification.

Experimental Protocols

Silylation of this compound

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups. The resulting trimethylsilyl (TMS) ethers are more volatile and less polar than the parent alcohol.

Materials:

-

This compound sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine (or other suitable aprotic solvent like Dichloromethane or Acetonitrile)

-

Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

GC vials with inserts

Protocol:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry Reacti-Vial™. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen to dryness.

-

Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

-

Silylating Agent Addition: Add 200 µL of BSTFA with 1% TMCS to the vial. The TMCS acts as a catalyst to increase the reactivity of the BSTFA.[1]

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for GC analysis. A 1 µL aliquot can be directly injected into the GC system.

Acylation of this compound

Acylation converts the hydroxyl group to an ester, which is more volatile and thermally stable. Acetyl derivatives are commonly prepared using acetic anhydride.[2][3]

Materials:

-

This compound sample

-

Acetic Anhydride

-

Anhydrous Pyridine

-

Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

GC vials with inserts

-

Dichloromethane (DCM) or other suitable solvent for dilution

Protocol:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry Reacti-Vial™. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to act as a solvent and catalyst.

-

Acylating Agent Addition: Add 100 µL of acetic anhydride to the vial.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 1 hour in a heating block or oven. The reaction with acetic anhydride is generally slower than silylation.[2][4]

-

Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with an appropriate volume of dichloromethane (e.g., 800 µL) to a final volume of 1 mL.

-

Analysis: The sample is now ready for GC analysis. Inject a 1 µL aliquot into the GC system.

GC Analysis Parameters

The following are recommended starting conditions for the GC analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

| Parameter | GC-FID | GC-MS |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250°C | 250°C |

| Injection Mode | Split (e.g., 20:1) | Split (e.g., 20:1) |

| Injection Volume | 1 µL | 1 µL |

| Carrier Gas | Helium or Hydrogen | Helium |

| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| FID Temperature | 300°C | - |

| MS Source Temp. | - | 230°C |

| MS Quad Temp. | - | 150°C |

| Scan Range | - | m/z 40-400 |

Chiral Analysis

This compound possesses a chiral center, and the separation of its enantiomers may be critical in pharmaceutical and biological studies. Chiral GC analysis can be performed on the derivatized products using a chiral capillary column.

-

Chiral Column Selection: A cyclodextrin-based chiral column, such as a Betadex™ or Gammadex™ phase, is recommended for the separation of the derivatized enantiomers.[5]

-

Derivatization for Chiral Analysis: Both silylation and acylation derivatives can be used for chiral analysis. The choice of derivatizing agent can influence the separation efficiency of the enantiomers.

-

GC Conditions Optimization: The temperature program for chiral separations is often slower than for achiral analysis to achieve baseline resolution of the enantiomers. Isothermal conditions at a lower temperature may also be effective.

Quantitative Data

The following table summarizes the expected quantitative performance for the analysis of derivatized this compound based on typical results for long-chain functionalized compounds analyzed by GC-FID.[6][7]

| Parameter | Silylation (TMS-ether) | Acylation (Acetate Ester) |

| Linearity (R²) | > 0.998 | > 0.997 |

| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | 0.1 - 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL | 0.3 - 0.6 µg/mL |

| Recovery | 95 - 105% | 92 - 103% |

| Precision (RSD) | < 3% | < 4% |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the derivatization and GC analysis of this compound.

Caption: Chemical derivatization pathways for this compound.

Conclusion

The derivatization of this compound by either silylation or acylation is a crucial step for reliable and accurate GC analysis. The protocols provided in this application note offer robust methods to convert the polar hydroxyl group into a less polar, more volatile, and thermally stable derivative. This leads to improved chromatographic performance, enabling precise quantification and the potential for chiral separation. The choice between silylation and acylation will depend on the specific analytical requirements, such as desired stability of the derivative and potential interferences from the sample matrix. Silylated derivatives are generally easier and faster to prepare, while acetylated derivatives offer greater stability.[2] These methods provide a solid foundation for researchers, scientists, and drug development professionals working with this compound and similar long-chain hydroxynitriles.

References

- 1. gcms.cz [gcms.cz]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. gcms.cz [gcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. jppres.com [jppres.com]

Kinetic Studies of the Formation of 2-Hydroxydecanenitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting kinetic studies on the formation of 2-hydroxydecanenitrile. The synthesis of cyanohydrins, such as this compound, is a significant reaction in organic chemistry, serving as a key step in the synthesis of various pharmaceuticals and fine chemicals. Understanding the kinetics of this reaction is crucial for process optimization, yield maximization, and ensuring product quality. This document outlines the theoretical background, experimental setup, data analysis, and detailed protocols for monitoring the reaction kinetics using High-Performance Liquid Chromatography (HPLC).

Introduction

The formation of this compound from decanal and a cyanide source is a nucleophilic addition reaction. The reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of decanal.[1][2][3][4] The resulting tetrahedral intermediate is then protonated to yield the cyanohydrin.[4] The general reaction scheme is depicted below:

Reaction Scheme: Decanal + HCN ⇌ this compound

The kinetics of cyanohydrin formation are influenced by several factors, including reactant concentrations, temperature, pH, and the choice of catalyst and solvent.[5] A thorough kinetic study provides valuable insights into the reaction mechanism and allows for the determination of the rate law, rate constants, and activation energy.

Reaction Mechanism and Kinetics

The formation of this compound proceeds through a nucleophilic addition mechanism. The reaction is known to be reversible and is catalyzed by base.[1][6] The rate of reaction is generally observed to be first order with respect to both the aldehyde and the cyanide ion, resulting in an overall second-order rate law.[7]

Rate Law: Rate = k[Decanal][CN⁻]

Where:

-

Rate is the rate of the reaction.

-

k is the second-order rate constant.

-

[Decanal] is the concentration of decanal.

-

[CN⁻] is the concentration of the cyanide ion.

The rate constant, k, is temperature-dependent and can be described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea) of the reaction.

Data Presentation

Table 1: Hypothetical Rate Constants for the Formation of this compound at Various Temperatures.

| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

| 25 | 0.015 |

| 35 | 0.032 |

| 45 | 0.065 |

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for this compound Formation.

| Parameter | Value |

| Activation Energy (Ea) | 55 kJ/mol |

| Pre-exponential Factor (A) | 1.2 x 10⁸ M⁻¹s⁻¹ |

| Enthalpy of Reaction (ΔH) | -40 kJ/mol |

| Entropy of Reaction (ΔS) | -120 J/(mol·K) |

Experimental Protocols

General Safety Precautions

EXTREME CAUTION ADVISED: Hydrogen cyanide and its salts are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn at all times. A cyanide antidote kit should be readily available.

Materials and Reagents

-

Decanal (≥98%)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN) (≥97%)

-

Buffer solution (e.g., phosphate or borate buffer, pH 8-10)

-

Solvent (e.g., water, ethanol, or a mixture)

-

Internal standard for HPLC analysis (e.g., undecanal)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Quenching solution (e.g., dilute acetic acid)

Reaction Setup and Procedure

-

Reaction Mixture Preparation: In a thermostatted reaction vessel equipped with a magnetic stirrer, prepare a solution of decanal in the chosen solvent and buffer. Allow the solution to equilibrate to the desired temperature.

-

Initiation of Reaction: In a separate flask, dissolve the cyanide salt in the same buffer and solvent system. To initiate the reaction, rapidly add the cyanide solution to the decanal solution with vigorous stirring. Start the timer immediately.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a small volume of dilute acetic acid) to stop the reaction by neutralizing the basic catalyst.

-

Sample Preparation for Analysis: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis and add the internal standard.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The progress of the reaction can be monitored by quantifying the decrease in the concentration of decanal and the increase in the concentration of this compound over time using HPLC with UV detection.

HPLC System and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50% acetonitrile and increasing to 90% over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (where both the aldehyde and the nitrile may have some absorbance, though not maximal).

-

Injection Volume: 10 µL.

Calibration:

Prepare standard solutions of decanal and this compound of known concentrations in the mobile phase. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration for each compound.

Data Analysis:

-

Integrate the peak areas of decanal and this compound in the chromatograms of the reaction samples.

-

Use the calibration curves to determine the concentrations of both species at each time point.

-

Plot the concentration of decanal versus time.

-

To determine the rate constant, plot ln([Decanal]t/[Decanal]₀) versus time (for a pseudo-first-order condition where [CN⁻] is in large excess) or 1/[Decanal] versus time (for a second-order reaction with equimolar initial concentrations). The slope of the resulting straight line will be related to the rate constant.

Visualizations

Reaction Pathway

Caption: Reaction pathway for this compound formation.

Experimental Workflow

Caption: Workflow for the kinetic study of this compound formation.

Conclusion

The kinetic study of the formation of this compound provides essential data for the optimization and scale-up of its synthesis. By following the detailed protocols outlined in this document, researchers can obtain reliable kinetic parameters, including the rate law, rate constants, and activation energy. The use of HPLC is a robust method for monitoring the reaction progress, allowing for accurate quantification of both the reactant and the product. The provided hypothetical data and visualizations serve as a useful guide for designing experiments and interpreting results in this important area of chemical synthesis.

References

- 1. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis [docbrown.info]

Application Notes and Protocols: Reaction of 2-Hydroxydecanenitrile with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of nitriles with Grignard reagents provides a powerful and versatile method for the formation of carbon-carbon bonds, culminating in the synthesis of ketones after hydrolysis of the intermediate imine. When the substrate is an α-hydroxynitrile, such as 2-hydroxydecanenitrile, this reaction opens a direct pathway to the synthesis of α-hydroxy ketones. These molecules are valuable intermediates in organic synthesis and are found as structural motifs in various biologically active compounds.

This document provides detailed application notes and protocols for the reaction of this compound with Grignard reagents. The resulting long-chain α-hydroxy ketones are of particular interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, signaling pathway modulators, and building blocks for more complex pharmaceutical agents. The lipophilic side chain imparted by the decanenitrile backbone can enhance membrane permeability and protein-ligand interactions, making these compounds attractive for targeting a range of biological macromolecules.

Reaction Principle and Significance

The core of this transformation lies in the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbon of the nitrile group. This addition forms a magnesium salt of an imine, which is subsequently hydrolyzed under acidic conditions to yield the desired ketone. The presence of the α-hydroxy group in this compound requires careful consideration of the reaction conditions to avoid undesirable side reactions, such as deprotonation of the hydroxyl group. Typically, this is addressed by using an excess of the Grignard reagent or by protecting the hydroxyl group prior to the reaction.

The α-hydroxy ketone moiety is a recognized pharmacophore and a key structural feature in a number of compounds with therapeutic potential. Long-chain aliphatic α-hydroxy ketones, in particular, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. Their utility as synthetic intermediates is also well-established, serving as precursors for the synthesis of vicinal diols, amino alcohols, and various heterocyclic systems.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with various Grignard reagents. It is recommended to perform a small-scale trial to optimize the reaction conditions for a specific Grignard reagent and desired product.

Protocol 1: Direct Reaction of this compound with a Grignard Reagent

This protocol details the direct reaction without the protection of the hydroxyl group, which may require an excess of the Grignard reagent to account for the acidic proton.

Materials:

-

This compound

-

Grignard Reagent (e.g., Ethylmagnesium bromide, 3.0 M solution in diethyl ether)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution

-

1 M Hydrochloric Acid (HCl)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert gas. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.

-

Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (2.5 - 3.0 eq) dropwise from the dropping funnel to the stirred solution of this compound over a period of 30-60 minutes. The first equivalent of the Grignard reagent will react with the hydroxyl group.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

If a precipitate forms, add 1 M HCl to dissolve it.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure α-hydroxy ketone.